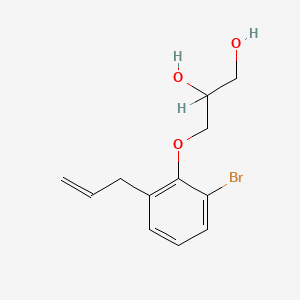
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- is a complex organic compound with a unique structure that includes a naphthylamine core, tetrahydro modifications, and various functional groups such as methoxy and propionyl
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- typically involves multiple steps, starting from commercially available precursors. The process may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 1-naphthylamine.
Tetrahydro Modification: Hydrogenation under specific conditions to achieve the tetrahydro form.
Functional Group Addition: Introduction of methoxy and propionyl groups through reactions such as methylation and acylation.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.
科学研究应用
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- involves interactions with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and other proteins.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Shares the tetrahydro naphthylamine core but lacks additional functional groups.
N,N-Dimethyl-1-naphthylamine: Similar in structure but without the tetrahydro modification.
5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydro derivative with different substitution patterns.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-propionyl- is unique due to its specific combination of functional groups and structural modifications, which confer distinct chemical and biological properties.
属性
CAS 编号 |
64037-91-8 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC 名称 |
1-[8-(dimethylamino)-4-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-5-14(18)11-9-10-15(19-4)12-7-6-8-13(16(11)12)17(2)3/h9-10,13H,5-8H2,1-4H3 |
InChI 键 |
GLYPLLJSSGKHDT-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)

amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)




![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)

![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13939773.png)
![1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester](/img/structure/B13939777.png)
